1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Overview
Description
1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a piperidine ring, and an imidazolidine ring
Preparation Methods
The synthesis of 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling and subsequent cyclization to form the imidazolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler compounds
Scientific Research Applications
1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses
Mechanism of Action
The mechanism of action of 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione include:
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride
- 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
- 1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of rings and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H25N5O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H25N5O3/c1-12-10-13(2)19-16(18-12)20-6-4-14(5-7-20)22-11-15(23)21(17(22)24)8-9-25-3/h10,14H,4-9,11H2,1-3H3 |
InChI Key |
DHOWGFVWCKVPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC)C |
Origin of Product |
United States |
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